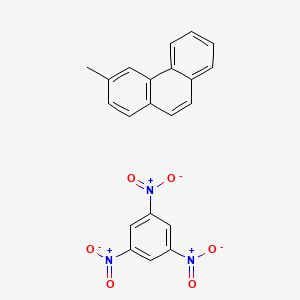
3-Methylphenanthrene;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenanthrene and 1,3,5-trinitrobenzene are two distinct compounds with unique properties and applications. 3-Methylphenanthrene is a polycyclic aromatic hydrocarbon, while 1,3,5-trinitrobenzene is a nitroaromatic compound known for its explosive properties.
Métodos De Preparación
3-Methylphenanthrene
3-Methylphenanthrene can be synthesized through various methods, including the methylation of phenanthrene. One common method involves the Friedel-Crafts alkylation of phenanthrene using methyl chloride and aluminum chloride as a catalyst.
1,3,5-Trinitrobenzene
1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. The preparation involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of fuming sulfuric acid. Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Análisis De Reacciones Químicas
3-Methylphenanthrene
3-Methylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, such as halogenation and nitration.
1,3,5-Trinitrobenzene
1,3,5-Trinitrobenzene undergoes several reactions, including:
Aplicaciones Científicas De Investigación
3-Methylphenanthrene
3-Methylphenanthrene is used in various scientific research applications, including:
Environmental Studies: It is studied for its role in pollution and its effects on ecosystems.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
1,3,5-Trinitrobenzene
1,3,5-Trinitrobenzene has several applications, including:
Mecanismo De Acción
3-Methylphenanthrene
The mechanism of action of 3-Methylphenanthrene involves its interaction with various molecular targets, including enzymes and receptors. It can induce oxidative stress and affect cellular signaling pathways.
1,3,5-Trinitrobenzene
1,3,5-Trinitrobenzene exerts its effects through its explosive properties. The compound undergoes rapid decomposition, releasing a large amount of energy. It forms charge-transfer complexes with electron-rich arenes, which can influence its reactivity .
Comparación Con Compuestos Similares
3-Methylphenanthrene
Similar compounds include other methylated polycyclic aromatic hydrocarbons, such as 1-methylphenanthrene and 2-methylphenanthrene. 3-Methylphenanthrene is unique due to its specific methylation position, which affects its chemical properties and reactivity.
1,3,5-Trinitrobenzene
Similar compounds include other nitroaromatic compounds, such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). 1,3,5-Trinitrobenzene is unique due to its symmetrical structure and specific nitration pattern, which influence its explosive properties and reactivity .
Propiedades
Número CAS |
62664-81-7 |
|---|---|
Fórmula molecular |
C21H15N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
3-methylphenanthrene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C15H12.C6H3N3O6/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-10H,1H3;1-3H |
Clave InChI |
ADTNJKFWPUUYDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


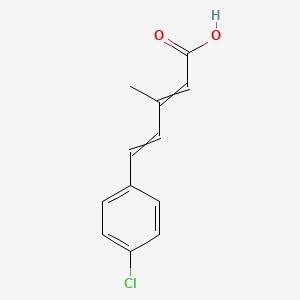
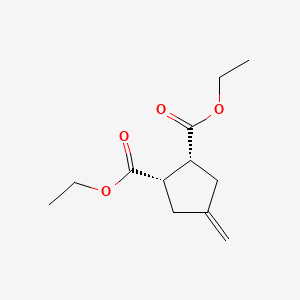
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)


![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
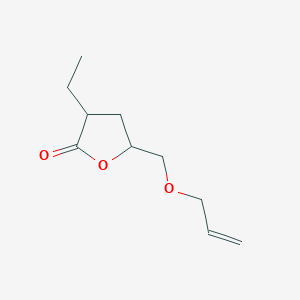
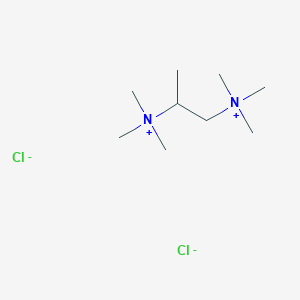
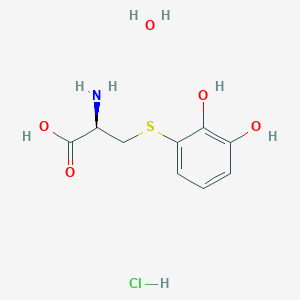
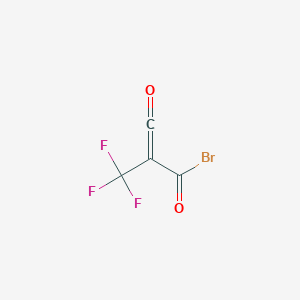

![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
germane](/img/structure/B14510161.png)
